2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-658674 is a bioactive molecule primarily utilized in the research of amyloid diseases and synucleinopathies . It has a molecular weight of 284.76 and the chemical formula C₁₂H₁₃ClN₂O₂S . This compound is known for its potential in studying neurodegenerative diseases, making it a valuable tool in scientific research.
Analyse Chemischer Reaktionen
WAY-658674 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-658674 is extensively used in scientific research, particularly in the study of amyloid diseases and synucleinopathies . Its applications include:
Chemistry: Used as a reference compound in various chemical reactions and studies.
Biology: Helps in understanding the biological pathways and mechanisms involved in neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of new drugs and therapeutic agents.
Wirkmechanismus
WAY-658674 exerts its effects by interacting with specific molecular targets and pathways involved in amyloid diseases and synucleinopathies . The exact mechanism involves the inhibition of amyloid fibril formation and the modulation of synaptic functions, which are crucial in the progression of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
WAY-658674 is unique in its specific application to amyloid diseases and synucleinopathies. Similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
These compounds, while similar in structure, have different applications and mechanisms of action, highlighting the uniqueness of WAY-658674 in neurodegenerative disease research.
Eigenschaften
Molekularformel |
C12H13ClN2O2S |
---|---|
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
AOGYXCZYIVCZKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NCCS2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.